2',3'-cyclic NADP+ (sodium salt)
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Overview
Description
2’,3’-cyclic NADP+ (sodium salt) is a biochemical compound that plays a significant role in various biological processes. This compound is a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase, an enzyme abundant in myelin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’,3’-cyclic NADP+ (sodium salt) involves the synthesis of cyclic nucleotides. The synthetic route typically includes the phosphorylation of adenosine derivatives followed by cyclization to form the cyclic phosphate ester . The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’,3’-cyclic NADP+ (sodium salt) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-cyclic NADP+ (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and cyclic nucleotide analogs .
Scientific Research Applications
2’,3’-cyclic NADP+ (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in enzyme assays to quantify the activity of 2’,3’-cyclic nucleotide 3’-phosphodiesterase.
Biology: The compound is used to study calcium mobilization and mitochondrial function in biological systems.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of 2’,3’-cyclic NADP+ (sodium salt) involves its role as a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase. This enzyme catalyzes the hydrolysis of the cyclic phosphate ester, leading to the formation of nucleotide monophosphates . The compound also influences calcium signaling pathways by modulating calcium release and uptake in mitochondria .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but lacks the cyclic phosphate ester.
Nicotinamide adenine dinucleotide (NAD+): Similar but does not contain the additional phosphate group at the 2’ position.
Uniqueness
2’,3’-cyclic NADP+ (sodium salt) is unique due to its cyclic phosphate ester, which imparts distinct biochemical properties and makes it a specific substrate for certain enzymes .
Properties
Molecular Formula |
C21H24N7Na2O16P3 |
---|---|
Molecular Weight |
769.4 g/mol |
IUPAC Name |
disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N7O16P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16-15(42-47(36,37)43-16)11(41-21)6-39-46(34,35)44-45(32,33)38-5-10-13(29)14(30)20(40-10)27-3-1-2-9(4-27)18(23)31;;/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H6-,22,23,24,25,31,32,33,34,35,36,37);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
REJNCHGXPBLANE-WUEGHLCSSA-L |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H]4[C@H]([C@@H](O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C4C(C(O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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